Boc-Thr(Bzl)-OSu
Overview
Description
Boc-Thr(Bzl)-OSu is a commonly used boc protected amino acid . Its side chain is blocked by a bzl group, making it often used in the synthesis of peptides . It has a CAS number of 15260-10-3 and a molecular weight of 309.36 g/mol .
Synthesis Analysis
Boc-Thr(Bzl)-OSu is used in Boc solid-phase peptide synthesis . Its side chain is blocked by a bzl group, which is often used in the synthesis of peptides .Molecular Structure Analysis
The molecular formula of Boc-Thr(Bzl)-OSu is C20H26N2O7 . Its molecular weight is 406.43 .Chemical Reactions Analysis
Boc-Thr(Bzl)-OSu is used in Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
Boc-Thr(Bzl)-OSu is a white to off-white solid . The specific rotation at 20 degrees Celsius is +16.5±1°, c = 1% in methanol .Scientific Research Applications
Boc-Thr(Bzl)-OSu is a derivative of the amino acid threonine . It’s used in the field of biochemistry , specifically in peptide synthesis . The Boc (tert-butoxycarbonyl) group is a protective group used in organic synthesis . The Bzl (benzyl) group is another protective group that’s often used for the hydroxyl side chain in threonine .
In terms of application, Boc-Thr(Bzl)-OSu is used as a building block in the synthesis of peptides . The Boc group protects the amino group, and the Bzl group protects the hydroxyl group. This allows for selective reactions to occur at other sites in the molecule .
The typical method of application involves solid-phase peptide synthesis . The Boc-Thr(Bzl)-OSu is attached to a solid support, such as Merrifield resin . Other amino acids or peptide fragments can then be coupled to the free carboxyl group . The Boc group can be removed under acidic conditions, allowing for the coupling of the next amino acid .
As for the results or outcomes, the use of Boc-Thr(Bzl)-OSu allows for the efficient and selective synthesis of complex peptides . This is crucial in the development of therapeutic peptides and the study of protein function .
Boc-Thr(Bzl)-OSu is primarily used in the field of peptide synthesis . Here are some additional applications:
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Protein Studies : Boc-Thr(Bzl)-OSu can be used in the study of protein structure and function . By synthesizing specific peptides, researchers can investigate the role of these peptides in the overall function of the protein .
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Therapeutic Development : Peptides synthesized using Boc-Thr(Bzl)-OSu can be used in the development of therapeutic agents . For example, certain peptides can act as inhibitors or activators of specific biological pathways, and can therefore be used in the treatment of various diseases .
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Biochemical Assays : Boc-Thr(Bzl)-OSu can be used in biochemical assays to study enzyme activity . For instance, a peptide substrate can be synthesized for a specific enzyme, and the activity of this enzyme can be measured based on the rate of peptide cleavage .
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Immunology : Peptides synthesized with Boc-Thr(Bzl)-OSu can be used in immunological studies . For example, they can be used to study the immune response to specific antigens .
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Material Science : Peptides can also be used in the development of bioactive materials . For example, they can be used to functionalize surfaces to promote cell adhesion or to create materials with specific biological properties .
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Drug Discovery : Boc-Thr(Bzl)-OSu can be used in the synthesis of peptide-based drugs . These drugs can have a variety of therapeutic effects, depending on the specific peptide sequence .
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Proteomics : In proteomics, Boc-Thr(Bzl)-OSu can be used to synthesize peptides for protein identification and characterization .
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Molecular Biology : Boc-Thr(Bzl)-OSu can be used in the synthesis of peptides for use in molecular biology research, such as the study of protein-protein interactions .
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Bioengineering : In bioengineering, Boc-Thr(Bzl)-OSu can be used to synthesize peptides that are incorporated into biomaterials for tissue engineering or drug delivery applications .
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Chemical Biology : Boc-Thr(Bzl)-OSu can be used in the synthesis of peptide-based tools for studying biological processes at the molecular level .
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Diagnostic Applications : Peptides synthesized with Boc-Thr(Bzl)-OSu can be used in the development of diagnostic assays, such as those used for the detection of specific antibodies in patient samples .
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7/c1-13(27-12-14-8-6-5-7-9-14)17(21-19(26)28-20(2,3)4)18(25)29-22-15(23)10-11-16(22)24/h5-9,13,17H,10-12H2,1-4H3,(H,21,26)/t13-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEHQGZSMYSVFT-DYVFJYSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Thr(Bzl)-OSu |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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